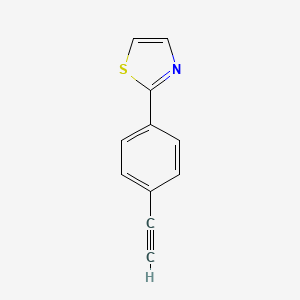
2-(4-ethynylphenyl)Thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Ethynylphenyl)Thiazole is a heterocyclic compound that features a thiazole ring substituted with a 4-ethynylphenyl group Thiazoles are known for their diverse biological activities and are found in various bioactive molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ethynylphenyl)Thiazole typically involves the formation of the thiazole ring followed by the introduction of the ethynyl group. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, the starting materials would include 4-ethynylbenzaldehyde and a suitable thioamide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and maximize product purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-ethynylphenyl)Thiazole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, particularly at positions ortho and para to the ethynyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of 4-ethynylbenzaldehyde derivatives.
Reduction: Formation of 2-(4-ethynylphenyl)dihydrothiazole.
Substitution: Formation of halogenated this compound derivatives.
Aplicaciones Científicas De Investigación
2-(4-ethynylphenyl)Thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic properties.
Mecanismo De Acción
The mechanism of action of 2-(4-ethynylphenyl)Thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The ethynyl group can enhance binding affinity and specificity, making the compound a valuable tool in drug design.
Comparación Con Compuestos Similares
2-Phenylthiazole: Lacks the ethynyl group, resulting in different reactivity and applications.
4-Methylthiazole: Substituted with a methyl group instead of an ethynyl group, affecting its chemical properties.
2-(4-Bromophenyl)Thiazole: Contains a bromine atom, leading to different biological activities.
Uniqueness: 2-(4-ethynylphenyl)Thiazole is unique due to the presence of the ethynyl group, which can significantly influence its reactivity and potential applications. This makes it a valuable compound for research in various fields, including chemistry, biology, and medicine.
Propiedades
Fórmula molecular |
C11H7NS |
|---|---|
Peso molecular |
185.25 g/mol |
Nombre IUPAC |
2-(4-ethynylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C11H7NS/c1-2-9-3-5-10(6-4-9)11-12-7-8-13-11/h1,3-8H |
Clave InChI |
RFSVVBXERGJPPP-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=C(C=C1)C2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















